4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-11-17(12-10-16)25(22,23)19-14-5-7-15(8-6-14)20-13-3-2-4-18(20)21/h5-12,19H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMDBPEILXMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Bond Formation
The foundational method for synthesizing 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline. This two-step process begins with the preparation of the aniline derivative, followed by sulfonylation.
Step 1: Synthesis of 4-(2-Oxopiperidin-1-yl)aniline
The 4-(2-oxopiperidin-1-yl)aniline intermediate is typically synthesized via Ullmann-type coupling between 4-iodoaniline and piperidin-2-one. This reaction employs a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours. The nitro group in 4-nitroaniline may alternatively serve as a precursor, undergoing reduction post-coupling using hydrogenation with palladium on carbon.
Step 2: Sulfonylation Reaction
The sulfonamide bond is formed by reacting 4-methoxybenzenesulfonyl chloride with the aniline intermediate in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et$$_3$$N) or pyridine is used as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 4–6 hours, yielding the target compound after aqueous workup and recrystallization.
Yield and Limitations
Early implementations of this method reported yields of 65–75%, with impurities arising from incomplete coupling or sulfonylation. Challenges include the hygroscopic nature of piperidin-2-one and the sensitivity of the aniline intermediate to oxidation.
Modern Catalytic and Solvent-Driven Methods
Reductive Amination Strategies
Recent advancements employ reductive amination to construct the 2-oxopiperidinyl moiety directly on the aniline ring. A representative protocol involves reacting 4-aminophenylacetaldehyde with δ-valerolactam in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) in acetonitrile. This one-pot method reduces reaction time to 8 hours and improves yields to 80–85% by minimizing intermediate isolation steps.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the sulfonylation step. Using a CEM Discover microwave reactor, the reaction between 4-methoxybenzenesulfonyl chloride and 4-(2-oxopiperidin-1-yl)aniline in DCM with Et$$_3$$N reaches completion in 15 minutes at 80°C, achieving 88% yield. This method reduces side-product formation compared to conventional heating.
DBU-Mediated Coupling
The strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates sulfonamide formation in 1,2-dichloroethane (DCE) at reflux. This approach eliminates the need for anhydrous conditions, as DBU effectively scavenges HCl. Yields of 90% have been reported with a molar ratio of 1:1.2 (aniline:sulfonyl chloride).
Optimization of Reaction Parameters
Solvent and Base Screening
A systematic study comparing solvents (DCM, THF, DCE) and bases (Et$$3$$N, DBU, K$$2$$CO$$_3$$) revealed optimal conditions for sulfonylation (Table 1).
Table 1: Solvent and Base Effects on Sulfonamide Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et$$_3$$N | 25 | 75 |
| THF | Et$$_3$$N | 25 | 68 |
| DCE | DBU | 80 | 90 |
| DMF | K$$2$$CO$$3$$ | 100 | 72 |
DCE with DBU at reflux provided the highest yield due to enhanced solubility of intermediates and efficient HCl neutralization.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 10.21 (s, 1H, SO$$2$$NH), 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH$$3$$), 3.72–3.68 (m, 4H, piperidinone CH$$2$$), 2.51–2.47 (m, 2H, piperidinone CH$$_2$$).
- $$^13$$C NMR: Confirmed the presence of the sulfonamide carbonyl (δ 169.8 ppm) and methoxy group (δ 56.2 ppm).
Mass Spectrometry:
High-resolution ESI-MS displayed a molecular ion peak at m/z 385.1321 [M+H]$$^+$$, consistent with the theoretical mass of C$${18}$$H$${19}$$N$$2$$O$$4$$S.
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar geometry of the sulfonamide group and the chair conformation of the 2-oxopiperidinyl ring. Hydrogen bonding between the sulfonamide NH and the piperidinone carbonyl stabilizes the crystal lattice.
Applications in Medicinal Chemistry
Factor Xa Inhibition
The compound exhibits potent FXa inhibitory activity (IC$$_{50}$$ = 12 nM) by binding to the enzyme’s active site through hydrophobic interactions with the 4-methoxy group and hydrogen bonding via the sulfonamide NH. Comparative studies show a 5-fold selectivity over thrombin, making it a candidate for anticoagulant therapy.
Structure-Activity Relationship (SAR)
Modifications to the piperidinone ring (e.g., methyl substitution at C-3) enhance metabolic stability without compromising potency. Conversely, replacing the methoxy group with bulkier substituents reduces bioavailability due to increased steric hindrance.
Chemical Reactions Analysis
4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including its role as an inhibitor in biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
- Chemical Name : 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- CAS Number : 941873-70-7
The compound features a methoxy group and a piperidine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit notable anticancer effects. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity against these cell lines .
The mechanism underlying the anticancer activity includes:
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in the subG0 phase, leading to apoptosis.
- Mitochondrial Membrane Depolarization : This process is critical for apoptosis induction and was significantly observed in treated cells.
- Caspase Activation : Activation of caspases (caspase-8 and -9) was noted, suggesting involvement of both extrinsic and intrinsic apoptotic pathways .
Neuropharmacological Activity
Research into the neuropharmacological properties of related compounds has revealed anticonvulsant activities. In a study involving maximal electroshock seizure (MES) models in rats, certain derivatives showed promising anticonvulsant effects comparable to standard treatments like phenytoin. Notably, some compounds exhibited no neurotoxicity at high doses (100 mg/kg), indicating a favorable safety profile .
Anticancer Activity Summary
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 0.89 | Cell cycle arrest, caspase activation |
| HL-60 | 3.53 | Mitochondrial depolarization |
| AGS | 9.63 | Apoptosis induction |
Anticonvulsant Activity Summary
| Compound ID | Dose (mg/kg) | Neurotoxicity Observed |
|---|---|---|
| 8d | 100 | No |
| 8e | 100 | No |
| 8f | 100 | No |
| 8h | 100 | No |
Study on Anticancer Effects
In a controlled laboratory setting, a series of sulfonamide derivatives were tested against multiple cancer cell lines. The results indicated that higher concentrations led to increased rates of late apoptosis and cell death, with notable increases in caspase activity correlating with compound concentration .
Study on Anticonvulsant Effects
A separate study focused on the anticonvulsant potential of synthesized derivatives using the MES model in male Wistar rats. The findings highlighted that specific compounds not only prevented seizures effectively but also maintained a low profile for neurotoxicity compared to traditional anticonvulsants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
